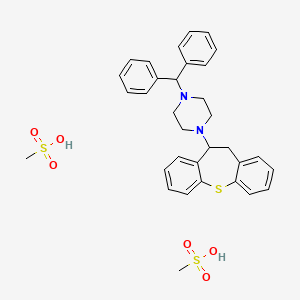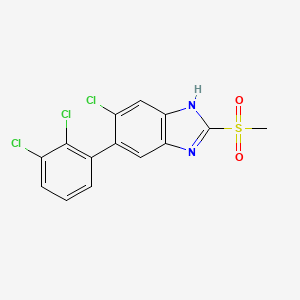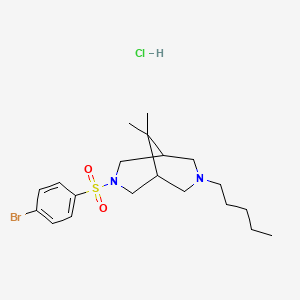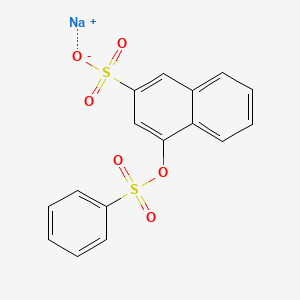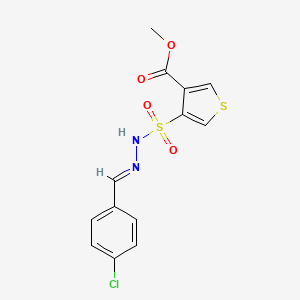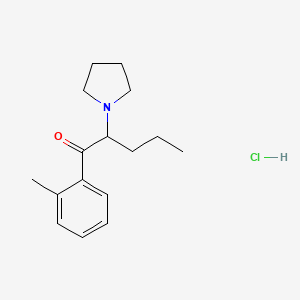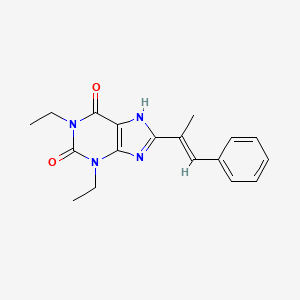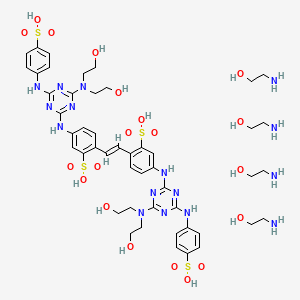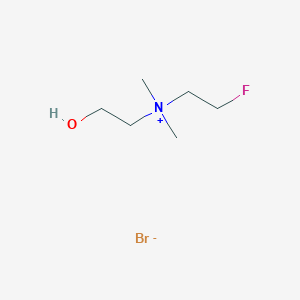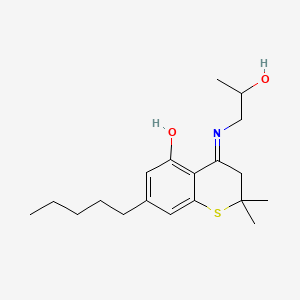
Pyridinium, 1-(2-aminoethyl)-2,6-diphenyl-4-(4-methoxyphenyl)-, perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 1-(2-aminoethyl)-2,6-diphenyl-4-(4-methoxyphenyl)-, perchlorate is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, which includes a pyridinium core substituted with aminoethyl, diphenyl, and methoxyphenyl groups, makes it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(2-aminoethyl)-2,6-diphenyl-4-(4-methoxyphenyl)-, perchlorate typically involves the quaternization of pyridine derivatives. One common method includes the reaction of 2,6-diphenyl-4-(4-methoxyphenyl)pyridine with 2-aminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Pyridinium, 1-(2-aminoethyl)-2,6-diphenyl-4-(4-methoxyphenyl)-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium salts.
科学研究应用
Pyridinium, 1-(2-aminoethyl)-2,6-diphenyl-4-(4-methoxyphenyl)-, perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a component in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Pyridinium, 1-(2-aminoethyl)-2,6-diphenyl-4-(4-methoxyphenyl)-, perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial cell membranes can disrupt their integrity, contributing to its antimicrobial properties.
相似化合物的比较
Similar Compounds
- Pyridinium, 1-(2-aminoethyl)-2,6-diphenyl-4-(4-hydroxyphenyl)-, perchlorate
- Pyridinium, 1-(2-aminoethyl)-2,6-diphenyl-4-(4-chlorophenyl)-, perchlorate
Uniqueness
Pyridinium, 1-(2-aminoethyl)-2,6-diphenyl-4-(4-methoxyphenyl)-, perchlorate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
属性
CAS 编号 |
89141-69-5 |
|---|---|
分子式 |
C26H25ClN2O5 |
分子量 |
480.9 g/mol |
IUPAC 名称 |
2-[4-(4-methoxyphenyl)-2,6-diphenylpyridin-1-ium-1-yl]ethanamine;perchlorate |
InChI |
InChI=1S/C26H25N2O.ClHO4/c1-29-24-14-12-20(13-15-24)23-18-25(21-8-4-2-5-9-21)28(17-16-27)26(19-23)22-10-6-3-7-11-22;2-1(3,4)5/h2-15,18-19H,16-17,27H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
KPMDQCLAGGELGE-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCN)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


